

The Synthesis and Discovery of Danofloxacin Mesylate: A Technical Guide

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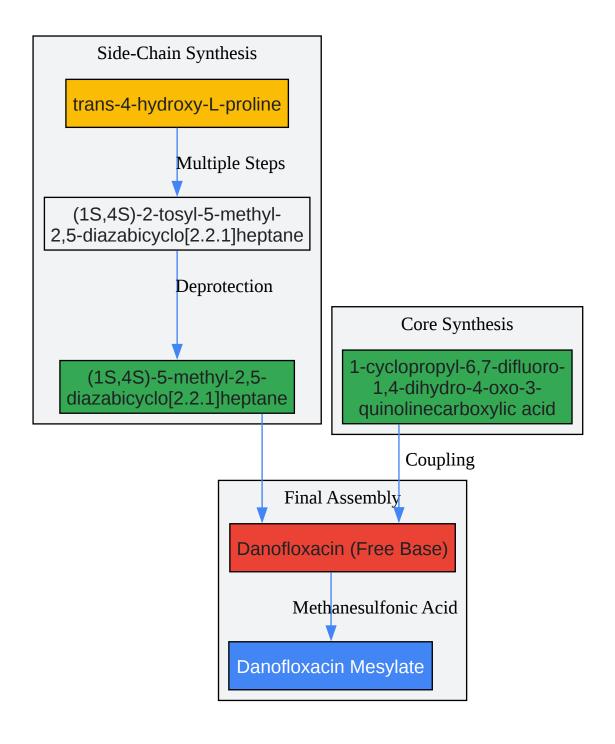
Introduction

Danofloxacin mesylate is a synthetic, third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] It exhibits a broad spectrum of activity against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma and Chlamydia species.[3][4] Its primary application is in the treatment of respiratory diseases in cattle, swine, and chickens.[3][5] Developed by Pfizer in the early 1990s, **danofloxacin** mesylate has become a significant tool in managing bacterial infections in livestock due to its potent bactericidal action and favorable pharmacokinetic profile.[6] The mesylate salt form enhances the solubility and stability of the parent compound, **danofloxacin**.[7]

Core Synthesis Pathway

The chemical synthesis of **danofloxacin** mesylate is a multi-step process that involves the preparation of a quinolone core and a chiral bicyclic amine side-chain, followed by their coupling and subsequent salt formation.[7][8] The key starting materials are 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, which is derived from trans-4-hydroxy-L-proline.[8]





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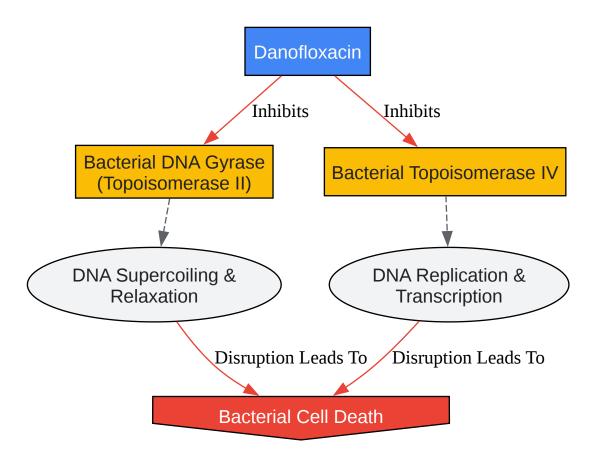
Caption: Synthesis pathway of **Danofloxacin** Mesylate.

Mechanism of Action

Danofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10] These enzymes are crucial for bacterial



DNA replication, transcription, repair, and recombination.[11][12] By binding to these enzymes, danofloxacin traps them in a complex with the DNA, leading to double-stranded DNA breaks and ultimately, bacterial cell death. This targeted inhibition of bacterial topoisomerases is a hallmark of the fluoroquinolone class of antibiotics.[9][13] Mammalian topoisomerase enzymes are structurally different and are not susceptible to inhibition by fluoroquinolones at therapeutic concentrations.[13]



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Caption: Mechanism of action of **Danofloxacin**.

Physicochemical Properties

The physical and chemical properties of **danofloxacin** and its mesylate salt are summarized in the table below.



Property	Danofloxacin	Danofloxacin Mesylate	Reference(s)
Appearance	White to off-white crystalline powder	White to off-white crystalline powder	[5]
Molecular Formula	C19H20FN3O3	C ₁₉ H ₂₀ FN ₃ O ₃ • CH ₄ O ₃ S	[5]
Molecular Weight	357.39 g/mol	453.49 g/mol	[5]
Melting Point	263°C	328°C	[5]
Solubility (in water)	172-205 g/L	~20 mg/mL	[5][14]
Solubility (in DMSO)	10-33 g/L	~25 mg/mL	[5][14]
UVmax	282 nm (acid), 278 nm (base)	-	[5]
Optical Rotation	+197° (1S, 4S enantiomer)	-	[5]

Antibacterial Spectrum and Efficacy

Danofloxacin is effective against a broad range of veterinary pathogens. Its in vitro activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.



Pathogen	MIC Range (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s)	
Mycoplasma spp.	0.008 - 0.5	0.008 - 0.5	[9][15]	
Pasteurella multocida	0.00375 - 0.125	0.125	[9][16]	
Mannheimia haemolytica	-	0.125	[11][16]	
Haemophilus somnus	-	0.125	[16][17]	
Escherichia coli	-	-	[9]	
Salmonella spp.	-	-	[9]	
Staphylococcus aureus	-	-	[9]	
Aeromonas hydrophila	-	1.0	[18]	
Pseudomonas spp.	-	1.0	[18]	

Pharmacokinetic Profile

Danofloxacin is rapidly absorbed and widely distributed in tissues following administration to various animal species. The pharmacokinetic parameters can vary depending on the species, dosage, and route of administration.



Species	Dose & Route	Cmax (µg/mL)	Tmax (h)	Half-life (h)	Bioavaila bility (%)	Referenc e(s)
Cattle	1.25 mg/kg IM	0.39 - 0.48	0.8 - 1.3	3.9 - 4.4	~101	[5][19]
Cattle	1.25 mg/kg SC	0.39 - 0.48	0.8 - 1.3	3.9 - 4.4	~94	[5][16]
Pigs	2.5 mg/kg IM	-	-	6.61	-	[20]
Chickens	5 mg/kg (oral)	0.21 (plasma)	-	5-6	-	[5][19]
Horses	5 mg/kg IV	-	-	8.00	-	[21]
Horses	5 mg/kg IM	1.37	-	-	~100	[21]
Koi	-	8.3157	~0.75	15	-	[18]
Lambs	6 mg/kg SC	2.42	-	-	-	[2]

Experimental Protocols Synthesis of Danofloxacin Mesylate

This protocol is a generalized representation based on published synthesis routes.[8]

- Synthesis of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane (Side-Chain):
 - Protect the nitrogen of trans-4-hydroxy-L-proline with a tosyl group.
 - Reduce the protected amino acid to a diol using a suitable reducing agent like diborane.
 - Convert the diol to a tritosylate or a mixture of tosylate and chloride derivatives.
 - Cyclize the intermediate by reacting with methylamine in a sealed vessel to form the bicyclic tosylated intermediate.



- Remove the tosyl protecting group using anhydrous hydrogen bromide in acetic acid to yield the desired chiral side-chain.
- Coupling Reaction:
 - React the synthesized side-chain, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
 - The reaction is typically carried out in a solvent such as pyridine in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the nucleophilic aromatic substitution.
- Formation of Mesylate Salt:
 - Dissolve the resulting danofloxacin free base in a suitable solvent like ethanol.
 - Add one equivalent of methanesulfonic acid to the solution.
 - The danofloxacin mesylate salt will precipitate and can be collected by filtration, followed by washing and drying.

Quantification of Danofloxacin in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method with fluorescence detection for the determination of **danofloxacin** in plasma samples.[22][23]



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Caption: Workflow for HPLC analysis of **Danofloxacin**.

- Sample Preparation (Liquid-Liquid Extraction):
 - To a 0.2 mL plasma sample, add an internal standard solution (e.g., marbofloxacin).



- Add 0.8 mL of phosphate buffer (e.g., 0.1 M, pH 7.4).
- Extract the analytes by adding an organic solvent like trichloromethane, followed by vortexing and centrifugation.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the HPLC system.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5μm).
 - Mobile Phase: An isocratic mixture of acetonitrile and an aqueous solution (e.g., 0.3% triethylamine, pH 3.0) in a ratio of approximately 15:85 (v/v).[24]
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
- Detection:
 - Detector: Fluorescence detector.
 - Excitation Wavelength (λex): ~280-338 nm.[22]
 - Emission Wavelength (λem): ~425-450 nm.[22]
- Quantification:
 - Prepare a calibration curve using standard solutions of danofloxacin of known concentrations.
 - The concentration of danofloxacin in the plasma samples is determined by comparing the peak area ratio of danofloxacin to the internal standard against the calibration curve. The linear range is typically from 1 to 1500 ng/mL.[22]



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